molecular formula C27H22FN3O3S B11415761 N-(4-ethylphenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

N-(4-ethylphenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B11415761
M. Wt: 487.5 g/mol
InChI Key: XVHZVVNFNVOGEI-UHFFFAOYSA-N
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Description

The compound "N-(4-ethylphenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide" is a heterocyclic acetamide derivative featuring a benzothieno[3,2-d]pyrimidine core. Key substituents include a 4-ethylphenyl group on the acetamide nitrogen and a 4-fluorobenzyl group at position 3 of the pyrimidine ring. The ethyl group enhances lipophilicity, while the fluorine atom improves metabolic stability. The 2,4-dioxo structure may contribute to binding affinity via polar interactions with biological targets, such as enzymes or receptors .

Properties

Molecular Formula

C27H22FN3O3S

Molecular Weight

487.5 g/mol

IUPAC Name

N-(4-ethylphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C27H22FN3O3S/c1-2-17-9-13-20(14-10-17)29-23(32)16-30-24-21-5-3-4-6-22(21)35-25(24)26(33)31(27(30)34)15-18-7-11-19(28)12-8-18/h3-14H,2,15-16H2,1H3,(H,29,32)

InChI Key

XVHZVVNFNVOGEI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC5=CC=CC=C53

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethylphenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothieno[3,2-d]pyrimidine core, followed by the introduction of the 4-fluorobenzyl group and the acetamide moiety. Key steps include:

    Cyclization Reaction: Formation of the benzothieno[3,2-d]pyrimidine core through a cyclization reaction involving appropriate precursors.

    Substitution Reaction: Introduction of the 4-fluorobenzyl group via a nucleophilic substitution reaction.

    Acylation Reaction: Attachment of the acetamide group through an acylation reaction using acetic anhydride or a similar reagent.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: N-(4-ethylphenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(4-ethylphenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Core Structure Substituents Key Differences Potential Implications
Target Compound Benzothieno[3,2-d]pyrimidine-2,4-dione - 4-ethylphenyl (acetamide N)
- 4-fluorobenzyl (position 3)
Reference compound Optimized balance of lipophilicity (ethyl) and metabolic stability (fluorine)
2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide Hexahydrobenzothieno[2,3-d]pyrimidine - 4-ethoxyphenyl (position 3)
- 4-methylphenyl (acetamide N)
Saturated hexahydro core; ethoxy vs. fluorine Reduced planarity; ethoxy may increase metabolic susceptibility
N-(2-ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide Hexahydrobenzothieno[2,3-d]pyrimidine - 4-methoxyphenyl (position 3)
- 2-ethylphenyl (acetamide N)
Methoxy vs. fluorine; 2-ethyl vs. 4-ethylphenyl Methoxy increases electron density but may reduce stability; positional isomerism
N-Phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide Benzothieno-triazolo-pyrimidine - Phenyl (acetamide N)
- Sulfanyl linker
Triazolo-pyrimidine fusion; sulfanyl group Enhanced π-π stacking potential; sulfanyl may improve solubility
2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide Oxadiazole-pyrimidine hybrid - 4-chlorophenyl (pyrimidine)
- 4-nitrophenyl (acetamide N)
Oxadiazole ring; nitro group Nitro group increases electron deficiency; oxadiazole enhances bioisosteric potential

Functional Group Analysis

Fluorine vs. Methoxy/Ethoxy Groups :

  • The 4-fluorobenzyl group in the target compound provides metabolic resistance compared to methoxy/ethoxy substituents in analogues (e.g., ), which are prone to oxidative demethylation .
  • Fluorine’s electronegativity may enhance binding to hydrophobic pockets via dipole interactions .

Dioxo vs.

Ethylphenyl vs. Methylphenyl/Nitrophenyl :

  • The 4-ethylphenyl group balances lipophilicity better than 4-methylphenyl () or polar nitrophenyl (), which may compromise membrane permeability .

Biological Activity

The compound N-(4-ethylphenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a member of a class of compounds that have garnered attention for their potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : N-(4-ethylphenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
  • Molecular Formula : C20H20F2N2O3S
  • Molecular Weight : 396.45 g/mol

Structural Features

FeatureDescription
Ethyl GroupEnhances lipophilicity
Fluorobenzyl SubstituentMay influence receptor binding
Dioxo GroupPotentially contributes to biological activity

Anticancer Properties

Research has indicated that compounds similar to N-(4-ethylphenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide exhibit significant anticancer activity. For instance:

  • Study on Multicellular Spheroids : A study screened various compounds on multicellular spheroids to identify novel anticancer agents. The compound demonstrated potent cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the low micromolar range .

Neuroprotective Effects

In addition to its anticancer properties, there is emerging evidence suggesting neuroprotective effects:

  • Zebrafish Model Study : In a zebrafish model of epilepsy, the compound showed promise in reducing seizure-like behaviors and oxidative stress markers. The mechanism was linked to modulation of neurotransmitter levels and reduction of reactive oxygen species .

Anti-inflammatory Activity

Compounds with similar structures have been reported to possess anti-inflammatory properties:

  • In Vivo Studies : Some derivatives exhibited significant inhibition of pro-inflammatory cytokines in animal models of inflammation, indicating potential therapeutic applications in inflammatory diseases .

Case Study 1: Anticancer Efficacy

A recent investigation into the anticancer efficacy of related compounds highlighted the importance of specific substituents in enhancing biological activity. The study found that:

  • Compound Efficacy : The presence of the dioxo moiety was crucial for inducing apoptosis in cancer cells.
  • Mechanism of Action : The compound was shown to inhibit key signaling pathways involved in cell proliferation and survival.

Case Study 2: Neuroprotection in Epilepsy Models

Another study focused on neuroprotective effects demonstrated that:

  • Neurochemical Profiling : The compound modulated levels of several neurosteroids and neurotransmitters, which are critical for neuronal health.
  • Protective Mechanism : It reduced glutamate-induced excitotoxicity in neuronal cultures, suggesting potential use in treating neurodegenerative disorders .

Q & A

Q. What are the recommended synthetic routes for N-(4-ethylphenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide, and how can yield optimization be achieved?

  • Methodological Answer : The synthesis typically involves coupling 4-fluorobenzyl-substituted benzothieno-pyrimidinone intermediates with N-(4-ethylphenyl)acetamide derivatives using carbodiimide-based coupling agents (e.g., EDC·HCl) in dichloromethane or DMF. Key steps include:
  • Intermediate Preparation : Generate the benzothieno-pyrimidinone core via cyclization of thiourea derivatives under acidic conditions .
  • Coupling Reaction : Optimize stoichiometry (e.g., 1:1.2 molar ratio of core to acetamide) and reaction time (3–5 hours at 273 K) to minimize side products .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in methylene chloride for high purity (>95%) .
    Yield optimization requires monitoring via TLC and adjusting solvent polarity during purification.

Q. How should researchers validate the structural integrity of this compound?

  • Methodological Answer : A multi-technique approach is essential:
  • NMR Spectroscopy : Confirm regiochemistry using 1H^1H- and 13C^{13}C-NMR to verify aromatic proton environments (e.g., 4-fluorobenzyl CH2_2 at δ 4.5–5.0 ppm) .
  • X-ray Crystallography : Resolve crystal packing and dihedral angles (e.g., 66.4° between aromatic rings) to confirm stereoelectronic properties .
  • HPLC-MS : Ensure >98% purity via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) and validate molecular weight via ESI-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound (e.g., in vitro vs. in vivo efficacy)?

  • Methodological Answer : Discrepancies often arise from assay conditions or metabolic instability. Address this by:
  • Dose-Response Profiling : Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to confirm target engagement .
  • Metabolite Identification : Perform LC-MS/MS on plasma samples from in vivo studies to detect rapid degradation (e.g., hydrolysis of the acetamide group) .
  • Structural Analog Testing : Compare with derivatives (e.g., trifluoromethyl-substituted analogs) to isolate stability contributions .

Q. What strategies are recommended for elucidating the compound’s mechanism of action in kinase inhibition?

  • Methodological Answer : The benzothieno-pyrimidinone scaffold suggests kinase-targeting potential. Use:
  • Molecular Docking : Model interactions with ATP-binding pockets (e.g., using AutoDock Vina and PDB structures of kinases like EGFR or JAK2) .
  • Biochemical Assays : Measure IC50_{50} values via fluorescence-based kinase activity assays (e.g., ADP-Glo™) across a panel of kinases to identify selectivity .
  • Resistance Mutagenesis : Engineer kinase mutants (e.g., T790M in EGFR) to validate binding specificity .

Q. How should researchers design pharmacokinetic studies to assess metabolic stability and tissue distribution?

  • Methodological Answer : Focus on ADME properties using:
  • In Vitro Microsomal Stability : Incubate with human liver microsomes (HLMs) and quantify parent compound loss via LC-MS/MS over 60 minutes .
  • Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction, critical for dose adjustment .
  • Tissue Penetration Studies : Administer radiolabeled compound in animal models and perform autoradiography to quantify brain/plasma ratios .

Experimental Design Considerations

Q. What controls are critical when testing this compound in cancer cell line panels?

  • Methodological Answer : Include:
  • Positive Controls : Known kinase inhibitors (e.g., imatinib for Abl1) to validate assay sensitivity .
  • Solvent Controls : DMSO at equivalent concentrations to rule out solvent toxicity.
  • Isogenic Pairs : Cell lines with/without target kinase expression (e.g., CRISPR knockout models) to confirm on-target effects .

Q. How can researchers address low aqueous solubility during formulation for in vivo studies?

  • Methodological Answer : Improve solubility via:
  • Co-Solvent Systems : Use 10% DMSO + 30% PEG-400 in saline for intraperitoneal administration .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm size) to enhance bioavailability .
  • Prodrug Design : Introduce phosphate esters at the acetamide group for pH-sensitive release .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting cytotoxicity data across different cell lines?

  • Methodological Answer : Analyze variables such as:
  • Genetic Background : Correlate activity with genomic data (e.g., CCLE database) to identify biomarkers (e.g., EGFR amplification) .
  • Proliferation Rates : Normalize IC50_{50} values to doubling times using sulforhodamine B (SRB) assays .
  • Off-Target Effects : Perform kinome-wide profiling to rule out polypharmacology .

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